2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound contains several functional groups including a cyano group (-CN), an amide group (CONH2), and a trifluoromethyl group (CF3). These groups can have significant effects on the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be predicted based on its functional groups and their positions. This compound likely has a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For example, the cyano group is reactive and can undergo addition and substitution reactions. The amide group can participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a cyano group could increase its polarity, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Darwish, Atia, and Farag (2014) explores the synthesis of a variety of heterocycles incorporating the sulfamoyl moiety, utilizing cyanoacetamide derivatives for their in vitro antibacterial and antifungal activities. This research demonstrates the versatility of cyanoacetamide compounds in synthesizing heterocycles with promising antimicrobial properties (Darwish, Atia, & Farag, 2014).
Radiosynthesis for Metabolism Studies
Latli and Casida (1995) describe the radiosynthesis of chloroacetanilide and dichloroacetamide derivatives for high-specific-activity studies on their metabolism and mode of action. This illustrates the use of acetamide derivatives in studying the environmental fate and biochemical pathways of herbicides (Latli & Casida, 1995).
Chemical Synthesis and Biological Activities
Su et al. (1988) report on the chemical synthesis and biological activities of 5-deazaaminopterin analogues with acetamide components, showing the chemical versatility of acetamide derivatives in creating compounds with potential therapeutic effects (Su et al., 1988).
Versatile Aminoacetamide Electrophore Reagent
Lu and Giese (2000) developed AMACE1, a versatile aminoacetamide electrophore reagent, demonstrating the utility of acetamide derivatives in analytical chemistry for the trace organic analysis of oxidative sugar damage to DNA (Lu & Giese, 2000).
Synthesis and Antimicrobial Activity of Schiff Bases
Arora, Saravanan, Mohan, and Bhattacharjee (2012) explored the synthesis and antimicrobial activity of Schiff bases from 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, highlighting the application of acetamide derivatives in developing new antimicrobial agents (Arora et al., 2012).
Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and other reactants .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-ethylamino]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O2/c1-5-26(11-17(28)25-18(4,12-23)13(2)3)10-16(27)24-15-9-7-6-8-14(15)19(20,21)22/h6-9,13H,5,10-11H2,1-4H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPKUYKHRXUYSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C(F)(F)F)CC(=O)NC(C)(C#N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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